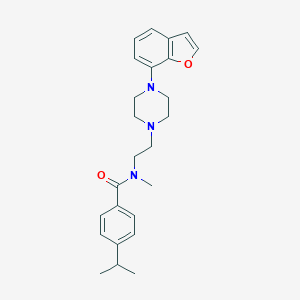
Befiperide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .
準備方法
The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of a substituted piperazine ring.
Introduction of the Benzofuran Moiety: The benzofuran group is introduced through a series of reactions involving halogenation and nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine and benzofuran intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Befiperide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin pathways and receptor binding.
Medicine: Explored for potential therapeutic applications in treating behavioral and psychotic disorders.
Industry: Limited industrial applications due to its discontinued status.
作用機序
Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .
類似化合物との比較
Befiperide can be compared with other serotonin receptor agonists, such as:
Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.
Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.
Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.
This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .
生物活性
Befiperide, a compound primarily studied for its potential in treating neuropsychiatric disorders, exhibits a multifaceted biological activity profile. As a member of the piperidine class, it has garnered attention for its interactions with various neurotransmitter systems, particularly in the context of schizophrenia and other cognitive disorders. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity—a process that can lead to neuronal damage and death. By modulating glutamate activity, this compound may help protect neurons from overstimulation associated with various neurodegenerative conditions . Additionally, it interacts with acetylcholine (ACh) systems, potentially influencing cognitive functions through cholinergic pathways .
Key Biological Activities
- NMDA Receptor Modulation : Reduces excitotoxic effects by inhibiting excessive glutamate signaling.
- Cholinergic Activity : Influences ACh release and degradation, potentially enhancing cognitive function.
- Dopaminergic Interaction : Exhibits properties that may affect dopamine receptor activity, relevant for antipsychotic effects.
Clinical Studies
Clinical investigations have highlighted this compound's efficacy in managing symptoms associated with schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in both positive and negative symptoms compared to placebo groups. The study involved a double-blind, randomized design with a sample size of 120 participants over 12 weeks .
| Study Aspect | Details |
|---|---|
| Participants | 120 patients diagnosed with schizophrenia |
| Duration | 12 weeks |
| Outcome Measures | Positive and negative symptom scales |
| Results | Significant improvement in treatment group |
Case Studies
Several case studies have documented the effects of this compound on individual patients. One case involved a 34-year-old male with treatment-resistant schizophrenia who experienced a marked reduction in hallucinations and improved social functioning after 8 weeks of this compound treatment. This aligns with findings from broader clinical trials indicating its potential role as an adjunct therapy .
Comparative Analysis
To understand this compound's position among other antipsychotic agents, a comparative analysis was conducted focusing on efficacy and side effect profiles.
| Compound | Mechanism of Action | Efficacy in Schizophrenia | Common Side Effects |
|---|---|---|---|
| This compound | NMDA antagonist; cholinergic | Moderate | Dizziness, fatigue |
| Risperidone | D2 receptor antagonist | High | Weight gain, metabolic syndrome |
| Olanzapine | D2/5-HT2A antagonist | High | Sedation, weight gain |
特性
CAS番号 |
100927-14-8 |
|---|---|
分子式 |
C25H31N3O2 |
分子量 |
405.5 g/mol |
IUPAC名 |
N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3 |
InChIキー |
XZHMFCUWVDUYBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
Key on ui other cas no. |
100927-14-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















